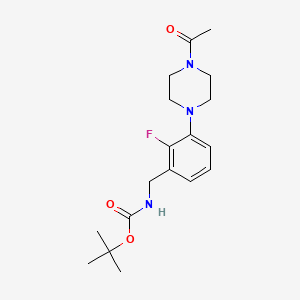

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate

Description

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate is a synthetic organic compound featuring a benzylcarbamate core modified with a 4-acetylpiperazinyl group at the 3-position and a fluorine atom at the 2-position of the aromatic ring. The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. This compound is structurally related to intermediates in pharmaceutical research, particularly in kinase inhibitor development and metallopharmaceuticals (e.g., zinc phthalocyanines) . Its fluorine substituent may enhance metabolic stability and bioavailability, while the acetylpiperazinyl group contributes to hydrogen-bonding interactions in target binding .

Properties

IUPAC Name |

tert-butyl N-[[3-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O3/c1-13(23)21-8-10-22(11-9-21)15-7-5-6-14(16(15)19)12-20-17(24)25-18(2,3)4/h5-7H,8-12H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHSKUIHYDDXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC(=C2F)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate typically involves multi-step reactions. One common method includes the reaction of 4-acetylpiperazine with 2-fluorobenzyl chloride to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorobenzyl group may enhance binding affinity and selectivity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Key Observations :

- Piperazine Modifications : Replacement of the 4-acetyl group (target compound) with 4-methyl (CAS: 1108746-17-3) or methoxy groups alters electronic density and steric bulk, impacting receptor affinity .

- Fluorine vs.

Carbamate and Furan-Containing Analogs

Key Observations :

- Aromatic vs. Heterocyclic Cores : The target compound’s benzylcarbamate scaffold offers planar rigidity compared to furan-based analogs, which may influence solubility and stacking interactions .

- Fluorine Placement : The 2-fluorophenyl ethynyl group in CAS: 725228-52-4 introduces conjugation effects absent in the target compound’s simpler 2-fluoro substitution .

Acetylpiperazinyl Motifs in Metallopharmaceuticals

Compound 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile (precursor to Zn(II) phthalocyanines) shares the 4-acetylpiperazinyl group with the target compound. However, its integration into phthalocyanine macrocycles enables applications in photodynamic therapy, contrasting with the carbamate’s role in small-molecule drug intermediates .

Data Table: Comparative Overview

Biological Activity

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 295.35 g/mol. The structure includes a fluorobenzyl moiety, a piperazine ring, and a tert-butyl carbamate group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Derivative : The starting material, 4-acetylpiperazine, is reacted with tert-butyl chloroformate to form the carbamate.

- Fluorination : The introduction of the fluorine atom at the 2-position of the benzene ring can be achieved through electrophilic aromatic substitution or other fluorination techniques.

- Purification : The final product is purified using chromatography techniques.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antibacterial and Antifungal Properties

The compound's structural features suggest potential antibacterial and antifungal activities. A study on related piperazine compounds demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species . The presence of the acetyl group may enhance membrane permeability, facilitating the compound's entry into microbial cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this class of compounds. Key findings include:

- Fluorine Substitution : The introduction of fluorine at specific positions on the benzene ring enhances lipophilicity and may improve bioavailability.

- Piperazine Modifications : Alterations in the piperazine ring can significantly affect receptor binding affinity and selectivity. For instance, variations in substituents at the 4-position have been shown to impact antitumor efficacy dramatically .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.